

Spectroscopic and Crystallographic Profile of Hirsutellone B: A Technical Guide

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Compound of Interest

Compound Name: *Hirsutellone B*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutellone B is a fungal secondary metabolite isolated from the insect pathogenic fungus *Hirsutella nivea* BCC 2594.[1][2] It belongs to a class of complex alkaloids that exhibit significant biological activities, most notably potent inhibitory action against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[2][3] The intricate molecular architecture of **Hirsutellone B**, featuring a fused 6-5-6 tricyclic core and a 13-membered p-cyclophane, has made it a challenging and compelling target for total synthesis.[3] This technical guide provides a comprehensive overview of the key spectroscopic and crystallographic data that were instrumental in the elucidation and confirmation of its structure.

Spectroscopic Data

The structural determination of **Hirsutellone B** has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from the natural product were subsequently confirmed through the total synthesis of the molecule, with the spectroscopic signatures of the synthetic compound matching those of the isolated natural product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data for **Hirsutellone B** are summarized below. These data were crucial for mapping the complex proton and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Hirsutellone B**

Table 2: ^{13}C NMR Spectroscopic Data for **Hirsutellone B**

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Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **Hirsutellone B**.

Table 3: Mass Spectrometry Data for **Hirsutellone B**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
...

X-ray Crystallography

While the complex and strained structure of **Hirsutellone B** has thus far precluded its own crystallization for X-ray diffraction analysis, the three-dimensional structures of key synthetic intermediates were unambiguously confirmed using this technique. This was pivotal in verifying the stereochemistry of the fused ring system during the total synthesis.

The crystal structures of a p-bromophenyl carbamate derivative and a diol intermediate were determined, and the corresponding data have been deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 4: X-ray Crystallographic Data for Synthetic Intermediates of **Hirsutellone B**

Compound	CCDC Number	Empirical Formula	Crystal System	Space Group
p-Bromophenyl carbamate derivative	736469	C ₃₅ H ₄₀ BrNO ₅ Si
Diol intermediate	736468	C ₂₉ H ₃₇ NO ₆

Experimental Protocols

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-500 or AV-500 (500 MHz) spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Mass Spectrometry

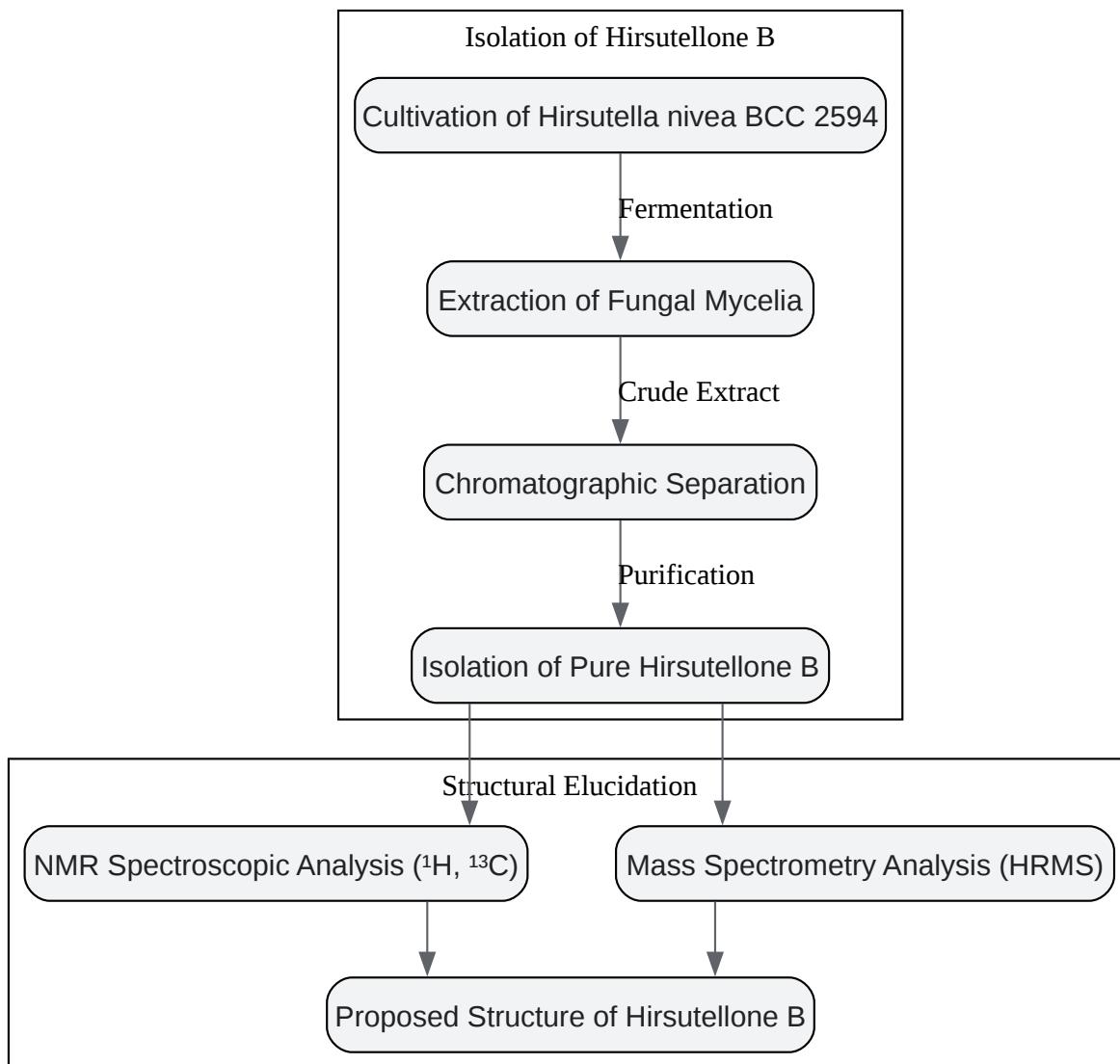
High-resolution mass spectra were obtained on a four-sector (BE/BE) tandem mass spectrometer.

X-ray Crystallography

The X-ray diffraction data for the synthetic intermediates were collected at low temperatures. The structures were solved by direct methods and refined by full-matrix least-squares on F².

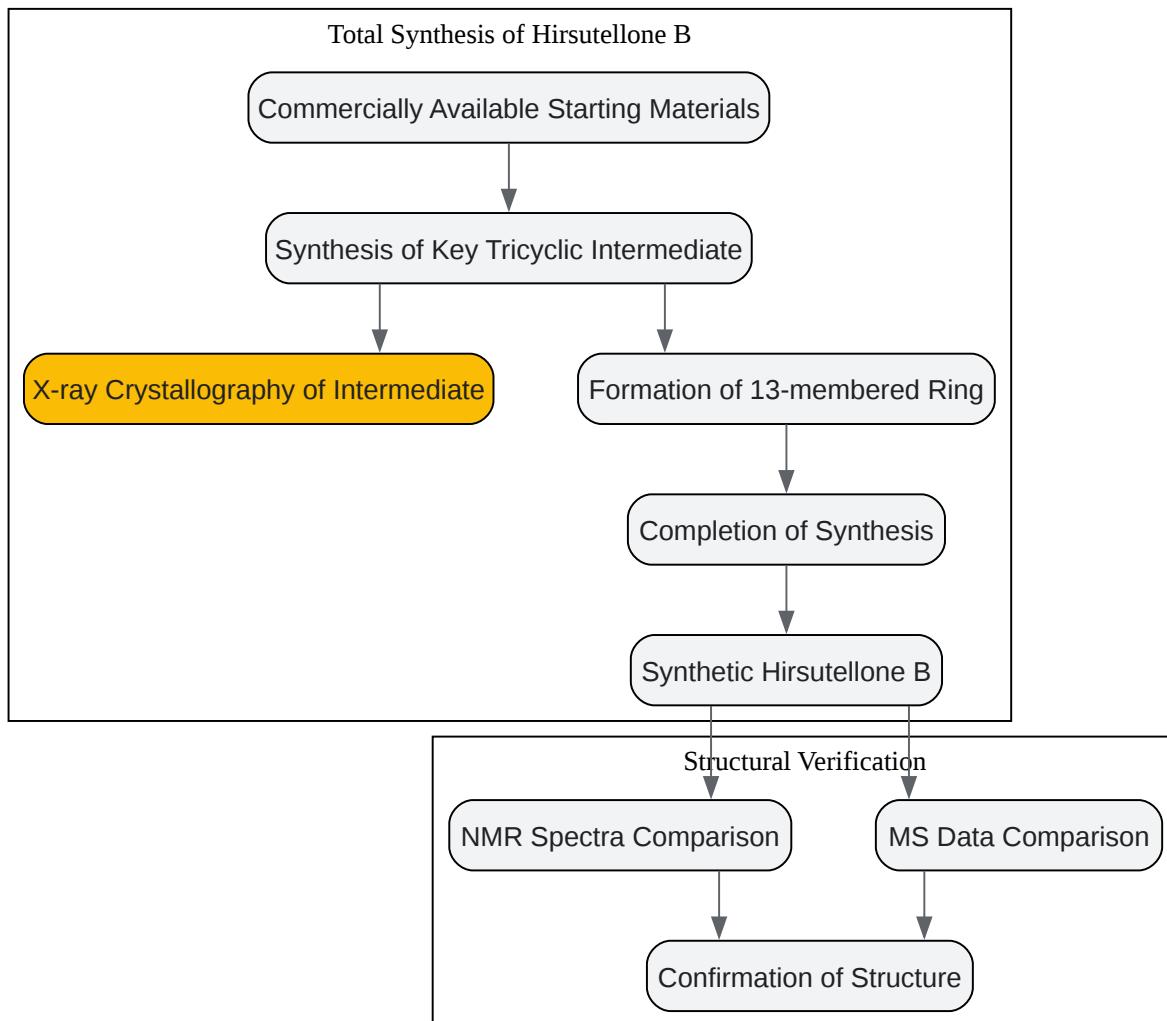
Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of **Hirsutellone B**, as well as the logical flow of its total synthesis, which confirmed the structure.



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Isolation and Characterization Workflow

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Conclusion

The spectroscopic and crystallographic data presented in this guide provide a comprehensive foundation for understanding the structure of **Hirsutellone B**. The detailed NMR and MS data are essential for the identification and characterization of this potent antimycobacterial agent. While the X-ray structure of **Hirsutellone B** itself remains elusive, the crystallographic analysis of key synthetic intermediates has been invaluable in confirming its complex stereochemistry. This collection of data serves as a critical resource for researchers engaged in the study of **Hirsutellone B** and its analogs for potential therapeutic applications.

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